(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2OS/c23-18-2-4-20-17(12-18)13-21(27-20)22(26)25-10-7-16-11-15(1-3-19(16)25)14-5-8-24-9-6-14/h1-6,8-9,11-13H,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQXXYKWFAYVSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)C4=CC5=C(S4)C=CC(=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[b]thiophene and indoline intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include fluorinating agents, pyridine derivatives, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur, particularly at the fluorinated benzo[b]thiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds containing thiophene and indole derivatives. For instance, derivatives similar to the target compound have shown inhibitory effects against viruses such as MERS-CoV. A related study demonstrated that modifications on the thiophene ring significantly influenced antiviral activity, suggesting that the structural characteristics of these compounds are crucial for their efficacy against viral pathogens .
Antipsychotic Properties
The compound's structural components may also confer antipsychotic properties. Research into condensed thiophene compounds has indicated that they can act as antagonists at dopamine D2 receptors and serotonin 5-HT2 receptors, which are critical targets in the treatment of schizophrenia and other psychiatric disorders. Compounds with similar structures have been shown to exhibit low extrapyramidal side effects while effectively managing psychotic symptoms .
Synthesis and Derivatives
The synthesis of (5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone can be achieved through various organic reactions, including nucleophilic substitutions and cross-coupling techniques. For example, one method involves reacting an appropriate thiophene derivative with a pyridinyl-indoline in the presence of a suitable base under controlled conditions .
Case Study 1: Antiviral Efficacy
In a study investigating the antiviral potential of related compounds, researchers synthesized several derivatives and tested them against MERS-CoV. The most promising compound exhibited an IC50 value of 0.09 μM, indicating strong inhibitory activity. This highlights the potential for further development of this compound as a lead compound for antiviral drug development .
Case Study 2: Psychotropic Effects
A clinical evaluation of thiophene-based compounds demonstrated their effectiveness in managing symptoms of schizophrenia. The study found that certain derivatives not only reduced psychotic symptoms but also had a favorable side effect profile compared to traditional antipsychotics. This suggests that this compound could be explored for similar therapeutic applications .
Mechanism of Action
The mechanism of action of (5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound 5ba: Phenyl-(4,5,7-trifluoro-6-(1H-imidazol-1-yl)benzo[b]thiophen-2-yl)methanone
- Core Structure: Shares the benzo[b]thiophen-2-ylmethanone scaffold but differs in substituents.
- Substituents :
- Fluorine : 4,5,7-Trifluoro substitution vs. single 5-fluoro in the target compound.
- Heterocycle : A phenyl group and an imidazole substituent vs. the target’s pyridinyl-indoline system.
- Synthesis : Prepared via condensation reactions followed by flash chromatography (light petroleum/ethyl acetate), suggesting analogous purification challenges for lipophilic benzo[b]thiophene derivatives .
Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid (Example 62, )
- Core Structure : Chromen-4-one linked to a pyrazolo[3,4-d]pyrimidine, contrasting with the benzo[b]thiophene-indoline system.
- Substituents: Fluorine: Present in both aromatic (5-fluoro-chromenone) and heteroaromatic (thiophene) regions.
- Activity: Thiophene and fluorinated chromenone motifs are associated with kinase inhibition, suggesting the target compound may share similar target profiles.
Pyrazole Derivatives T1 and T2 ()
- Core Structure: Pyrazoline linked to (pyridin-4-yl)methanone vs. the target’s indoline system.
- Substituents :
- T1 : 4-Chlorophenyl and furan groups.
- T2 : 4-Hydroxyphenyl and furan groups.
- Activity: Demonstrated anti-epileptic activity (ED₅₀ values < 25 mg/kg in rodent models), highlighting the importance of the pyridin-4-yl methanone group in CNS penetration. The indoline moiety in the target compound may offer enhanced rigidity and binding affinity compared to pyrazoline .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Compound 5ba | Chromenone Hybrid | T1/T2 |
|---|---|---|---|---|
| Core Structure | Benzo[b]thiophene-indoline | Benzo[b]thiophene-phenyl | Chromenone-pyrazolo | Pyrazoline-pyridinyl |
| Fluorine Substitution | 5-Fluoro | 4,5,7-Trifluoro | 5-Fluoro (chromenone) | None |
| Heterocyclic Motif | Pyridin-4-yl-indoline | Imidazole | Thiophene | Furan |
| Synthetic Method | Not reported | Condensation + chromatography | Suzuki coupling | Cyclocondensation |
| Reported Activity | Inferred kinase/CNS | Not available | Kinase inhibition | Anti-epileptic |
Key Observations
Fluorine Impact: Monofluoro substitution (target compound) balances lipophilicity and metabolic stability, whereas trifluoro analogs (5ba) may suffer from excessive hydrophobicity.
Heterocycle Role : The pyridin-4-yl group (target, T1/T2) enhances solubility and target engagement via hydrogen bonding, while imidazole (5ba) introduces basicity, altering pharmacokinetics.
Synthetic Flexibility : Suzuki coupling () and flash chromatography () are broadly applicable to such scaffolds, though indoline synthesis may require specialized conditions.
Biological Activity
The compound (5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and various biological activities, particularly focusing on its anticancer properties, antimicrobial effects, and other pharmacological applications based on recent research findings.
Structural Characteristics
The compound's molecular formula is with a molecular weight of 298.3 g/mol. Its structure is characterized by the presence of a benzo[b]thiophene moiety and an indolin-1-yl group linked to a pyridine ring. The incorporation of the fluorine atom enhances its biological activity by influencing electronic properties and lipophilicity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[b]thiophene core through cyclization reactions.
- Introduction of the fluorine substituent via electrophilic fluorination methods.
- Coupling with pyridinyl and indolinyl moieties using cross-coupling techniques such as Suzuki or Heck reactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve:
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Case Study:
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM) compared to untreated controls. Flow cytometry analysis confirmed increased rates of apoptosis in treated cells.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of bacteria and fungi. It exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 25 µg/mL |
| Escherichia coli | 50 µg/mL |
| Candida albicans | 30 µg/mL |
Other Pharmacological Effects
Beyond anticancer and antimicrobial activities, this compound has shown promise in:
- Anti-inflammatory effects: Inhibition of pro-inflammatory cytokines.
- Antioxidant activity: Scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (5-Fluorobenzo[b]thiophen-2-yl)(5-(pyridin-4-yl)indolin-1-yl)methanone?
- Methodological Answer : The compound is typically synthesized via condensation reactions. For example:
- Step 1 : React thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux (2–3 hours) to form intermediate heterocycles .
- Step 2 : Couple the fluorobenzo[b]thiophene moiety with the indolin-1-ylmethanone scaffold using a Friedel-Crafts acylation or similar cross-coupling reactions. Purification via flash column chromatography (e.g., light petroleum/ethyl acetate) is critical to isolate the final product .
- Key Considerations : Monitor reaction progress using TLC, and optimize stoichiometry to minimize byproducts.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm regiochemistry of the fluorobenzo[b]thiophene and pyridinylindoline groups (e.g., NMR for fluorine environments) .
- X-ray Crystallography : Resolve conformational details, such as dihedral angles between the thiophene and indoline rings (e.g., planar deviations <0.03 Å observed in similar structures) .
- Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns, particularly for halogenated fragments .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale preparation?
- Methodological Answer :
- Optimize Solvent Systems : Replace DMF with ethanol or methanol to enhance solubility of intermediates while reducing side reactions (e.g., oxidation of thiophene rings) .
- Catalyst Screening : Test Lewis acids (e.g., AlCl) or palladium catalysts for coupling steps to improve efficiency .
- Purification Refinement : Use gradient elution in flash chromatography or recrystallization (DMF/ethanol mixtures) to enhance purity (>95%) .
Q. What advanced techniques are used to analyze electronic interactions in this compound?
- Methodological Answer :
- UV-Vis and Fluorescence Spectroscopy : Study π-π* transitions in the benzo[b]thiophene and pyridine systems. Solvent polarity effects (e.g., shifts in λ in DMSO vs. toluene) reveal charge-transfer properties .
- DFT Calculations : Model HOMO-LUMO gaps and dipole moments to predict reactivity, especially at the methanone carbonyl group .
- Cyclic Voltammetry : Identify redox-active sites (e.g., fluorophenyl or pyridinyl groups) for applications in electrochemical sensing .
Q. How can substituent modifications alter biological or chemical reactivity?
- Methodological Answer :
- Functional Group Replacement : Substitute the 5-fluoro group with iodine (via electrophilic substitution) to enhance intermolecular halogen bonding, as seen in related thiazolidinones .
- Bioisosteric Swaps : Replace the pyridin-4-yl group with morpholine or piperazine to modulate solubility and target affinity in kinase inhibition assays .
- Mechanistic Studies : Use kinetic isotope effects (e.g., deuterated solvents) to probe reaction pathways during substitution or oxidation .
Q. How to resolve contradictions in spectroscopic data or reaction outcomes?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) to assign ambiguous peaks .
- Crystallographic Analysis : Resolve disputes over regiochemistry (e.g., fluorine vs. methoxy positioning) via single-crystal X-ray studies .
- Replicate Conditions : Systematically vary reaction parameters (temperature, catalyst loading) to identify outliers in yield or purity trends .
Q. What strategies are effective for studying reaction mechanisms involving this compound?
- Methodological Answer :
- Isotopic Labeling : Track incorporation in the methanone carbonyl during hydrolysis or reduction .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates (e.g., Schiff bases in condensation reactions) .
- Computational Modeling : Apply Gaussian or ORCA software to simulate transition states and activation energies for key steps (e.g., cyclization) .
Q. How to assess stability under varying experimental conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–80°C), UV light, or acidic/basic conditions (pH 1–13) for 24–72 hours. Monitor decomposition via HPLC (C18 columns, acetonitrile/water gradients) .
- Kinetic Stability Assays : Measure half-life in DMSO or aqueous buffers at 25°C and 37°C to guide storage protocols (e.g., -20°C under argon) .
Key Data from Literature
- Synthetic Yields : 72–86% for analogous compounds under reflux conditions .
- Crystallographic Parameters : Dihedral angles between thiophene and indoline rings range from 4.35° to 8.67° in related structures .
- Thermal Stability : Decomposition onset at ~200°C (TGA data), suitable for high-temperature reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
